![molecular formula C23H31N3O3 B2553987 N-(adamantan-1-yl)-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide CAS No. 1257550-24-5](/img/structure/B2553987.png)
N-(adamantan-1-yl)-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-(adamantan-1-yl)-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide is a chemical that features an adamantyl group attached to an acetamide moiety. While the specific compound is not directly described in the provided papers, we can infer some information based on related compounds. For instance, N-(1-Adamantyl)acetamide is known to crystallize in a specific space group and has a conformation similar to that found in its methanol-water solvate . This suggests that the adamantyl group can influence the crystalline structure and conformation of related compounds.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of adamantyl acetamide derivatives is characterized by the presence of the bulky adamantyl group. In the case of N-(1-Adamantyl)acetamide, the molecule crystallizes in a specific space group with the acetamide groups linked by an N—H—O hydrogen bond . This indicates that hydrogen bonding plays a significant role in the molecular structure and could affect the properties of the compound.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of the specific compound are not described in the provided papers. However, based on the related compound N-(1-Adamantyl)acetamide, we can expect that the adamantyl group would impart a degree of rigidity to the molecule, potentially affecting its melting point, solubility, and other physical properties . The molecular conformation and the presence of hydrogen bonds would also be important factors in determining these properties.
Scientific Research Applications
Pharmacological Profile and Applications
Pharmacological Applications in Neurodegenerative Diseases N-(adamantan-1-yl)-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide, due to its adamantane-based structure, shares pharmacological potentials with adamantane derivatives like amantadine and memantine. These compounds are used in treating neurodegenerative diseases such as dementia, Alzheimer's, and Parkinson's. The adamantane derivatives, especially the 1-fluoro- and 1-phosphonic acid adamantane derivatives, have shown potential against these diseases, surpassing well-known compounds like amantadine and memantine in pharmacological potential. This indicates promising research directions for biochemists, pharmacologists, medicinal chemists, physiologists, neurologists, and the pharmaceutical industry (Dembitsky, Gloriozova & Poroikov, 2020).
Synthesis and Chemical Reactivity The adamantane-based structure of N-(adamantan-1-yl)-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide indicates its significance in the synthesis of heterocyclic systems. The compound serves as an important intermediate for synthesizing various synthetically useful and novel heterocyclic systems, indicating its importance in chemical reactivity and pharmaceutical applications (Gouda et al., 2015).
DNA Interaction and Potential in Drug Design Similar compounds with benzimidazole groups and adamantane structures, like Hoechst 33258, are known for their strong binding to the minor groove of double-stranded B-DNA, particularly with AT-rich sequences. Such compounds are utilized in chromosome and nuclear staining, flow cytometry, and analysis of plant chromosomes. They also find applications as radioprotectors and topoisomerase inhibitors, providing a foundation for rational drug design and deeper investigation into DNA sequence recognition and binding. This suggests potential applications of N-(adamantan-1-yl)-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide in similar research and drug development domains (Issar & Kakkar, 2013).
properties
IUPAC Name |
N-(1-adamantyl)-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3/c1-2-29-20-5-3-19(4-6-20)26-8-7-25(22(26)28)15-21(27)24-23-12-16-9-17(13-23)11-18(10-16)14-23/h3-6,16-18H,2,7-15H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUPKYDNYQHEOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NC34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(adamantan-1-yl)-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.